molecular formula C11H24SiSn B14471301 Silane, triethyl[(trimethylstannyl)ethynyl]- CAS No. 69165-94-2

Silane, triethyl[(trimethylstannyl)ethynyl]-

Cat. No.: B14471301
CAS No.: 69165-94-2
M. Wt: 303.10 g/mol
InChI Key: SDALYTSJSKDOGS-UHFFFAOYSA-N
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Description

Silane, triethyl[(trimethylstannyl)ethynyl]- is an organosilicon compound with the molecular formula C17H36SiSn. This compound is characterized by the presence of a silicon atom bonded to three ethyl groups and an ethynyl group substituted with a trimethylstannyl group. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, triethyl[(trimethylstannyl)ethynyl]- typically involves the reaction of triethylsilane with trimethylstannylacetylene. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the coupling process. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like tetrahydrofuran (THF) or toluene to dissolve the reactants and products .

Industrial Production Methods

Industrial production of Silane, triethyl[(trimethylstannyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Silane, triethyl[(trimethylstannyl)ethynyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Silane, triethyl[(trimethylstannyl)ethynyl]- include:

Major Products Formed

The major products formed from reactions involving Silane, triethyl[(trimethylstannyl)ethynyl]- include:

    Silanols and siloxanes: Formed through oxidation reactions.

    Alcohols: Produced via reduction of carbonyl compounds.

    Substituted ethynyl derivatives: Resulting from substitution reactions.

Scientific Research Applications

Silane, triethyl[(trimethylstannyl)ethynyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Silane, triethyl[(trimethylstannyl)ethynyl]- involves the reactivity of the silicon-hydrogen (Si-H) bond and the ethynyl group. The Si-H bond is notably reactive, allowing the compound to participate in hydrosilylation and reduction reactions. The ethynyl group, substituted with trimethylstannyl, can undergo various coupling reactions, facilitating the formation of new chemical bonds. These reactions often involve the activation of the Si-H bond or the ethynyl group by a catalyst, leading to the formation of intermediate species that subsequently react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, triethyl[(trimethylstannyl)ethynyl]- is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity and stability to the compound. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

69165-94-2

Molecular Formula

C11H24SiSn

Molecular Weight

303.10 g/mol

IUPAC Name

triethyl(2-trimethylstannylethynyl)silane

InChI

InChI=1S/C8H15Si.3CH3.Sn/c1-5-9(6-2,7-3)8-4;;;;/h5-7H2,1-3H3;3*1H3;

InChI Key

SDALYTSJSKDOGS-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#C[Sn](C)(C)C

Origin of Product

United States

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